![molecular formula C20H23NO3 B262253 5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a synthetic compound that has been the subject of extensive scientific research. It is commonly referred to as MOPPP and has been studied for its potential applications in the field of medicine and pharmacology. In
Mecanismo De Acción
The mechanism of action of MOPPP is not fully understood, but it is believed to act on the opioid receptors in the brain. Specifically, it has been shown to bind to the mu-opioid receptor, which is involved in the modulation of pain and reward pathways. MOPPP has also been shown to have activity at the delta-opioid receptor, which is involved in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
MOPPP has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and produce sedation and anxiolysis. Additionally, MOPPP has been shown to produce anticonvulsant effects and to have potential as an antidepressant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOPPP in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system in the brain. However, one limitation of using MOPPP is its potential for abuse and addiction. Therefore, it must be used with caution and under strict laboratory conditions.
Direcciones Futuras
There are several future directions for research on MOPPP. One area of interest is its potential as a treatment for pain and inflammation. Further studies are needed to determine the safety and efficacy of MOPPP in humans. Additionally, MOPPP may have potential as an antidepressant and anxiolytic agent, and further studies are needed to explore this potential. Finally, the development of new and more selective opioid receptor ligands, including MOPPP, may lead to the development of safer and more effective treatments for pain and other conditions.
Métodos De Síntesis
The synthesis of MOPPP involves the reaction of 5-methyl-2-hydroxybenzaldehyde with 3-(4-morpholinyl)-3-oxo-1-phenylpropanenitrile in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield MOPPP. This synthesis method has been optimized to produce high yields of pure MOPPP.
Aplicaciones Científicas De Investigación
MOPPP has been studied for its potential applications in the field of medicine and pharmacology. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, MOPPP has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
Nombre del producto |
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol |
|---|---|
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4-methylphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H23NO3/c1-15-7-8-17(19(22)13-15)18(16-5-3-2-4-6-16)14-20(23)21-9-11-24-12-10-21/h2-8,13,18,22H,9-12,14H2,1H3 |
Clave InChI |
WIZOOTQXVXKTMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=CC=C3)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



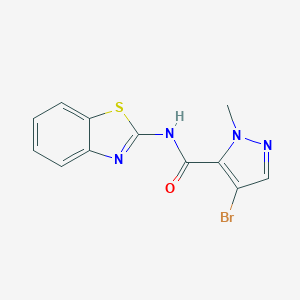

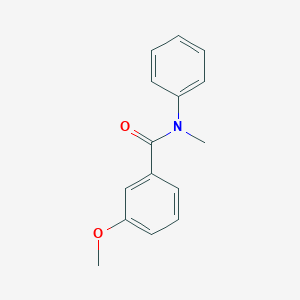
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
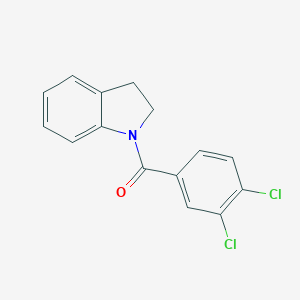
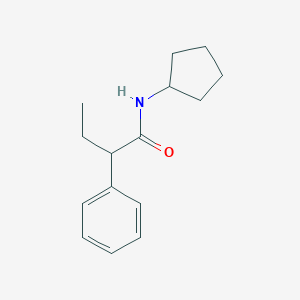
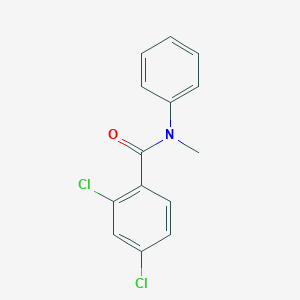
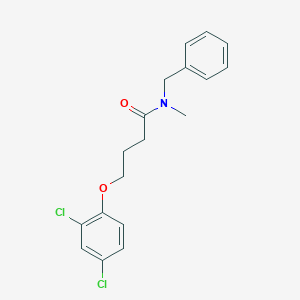
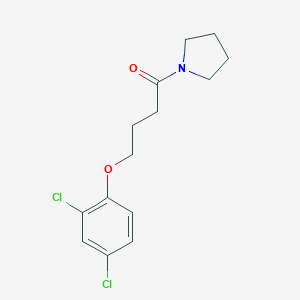
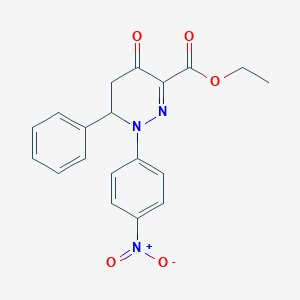
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)